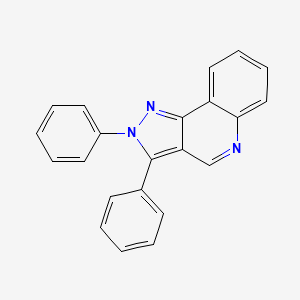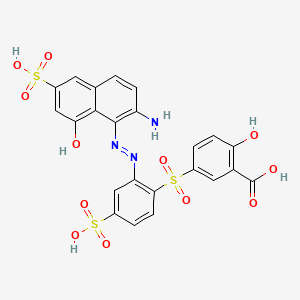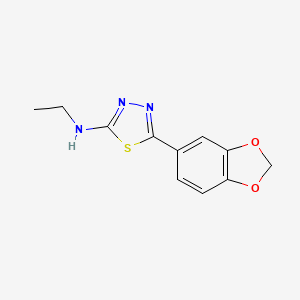
Platinum(1+), chloro(2,2'-dithiobis(ethanamine)-N,N',S)-, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- is a coordination compound featuring platinum in the +1 oxidation state. This compound is characterized by the presence of a chloro ligand and a bidentate ligand derived from 2,2’-dithiobis(ethanamine). The coordination environment around the platinum center is square planar, which is typical for platinum(II) complexes but less common for platinum(I) complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- typically involves the reaction of a platinum(II) precursor with 2,2’-dithiobis(ethanamine) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the platinum center. The chloro ligand is introduced through the use of a chlorinating agent such as hydrochloric acid or thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of bulk quantities of platinum(II) precursors and 2,2’-dithiobis(ethanamine), with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to a higher oxidation state, such as platinum(II) or platinum(IV).
Reduction: The compound can be reduced to form platinum(0) species.
Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Platinum(II) or platinum(IV) complexes with different ligands.
Reduction: Platinum(0) nanoparticles or complexes.
Substitution: New platinum complexes with different ligands, depending on the substituting ligand used.
Scientific Research Applications
Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- involves coordination to biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt their normal function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The specific molecular targets and pathways involved depend on the biological context and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum(II) complex used in cancer therapy.
Carboplatin: Another platinum(II) complex with similar anticancer properties but reduced side effects.
Oxaliplatin: A platinum(II) complex used in the treatment of colorectal cancer.
Uniqueness
Platinum(1+), chloro(2,2’-dithiobis(ethanamine)-N,N’,S)-, (SP-4-2)- is unique due to its +1 oxidation state and the presence of the 2,2’-dithiobis(ethanamine) ligand This gives it distinct chemical properties and reactivity compared to the more commonly studied platinum(II) and platinum(IV) complexes
Properties
CAS No. |
71853-03-7 |
|---|---|
Molecular Formula |
C4H12ClN2PtS2+ |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;platinum(2+);chloride |
InChI |
InChI=1S/C4H12N2S2.ClH.Pt/c5-1-3-7-8-4-2-6;;/h1-6H2;1H;/q;;+2/p-1 |
InChI Key |
XGSLFPUJJNMADX-UHFFFAOYSA-M |
Canonical SMILES |
C(CSSCCN)N.[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12698059.png)


![4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12698078.png)




